1-Chloro-4-nitro-2-(trichloromethoxy)benzene

Vue d'ensemble

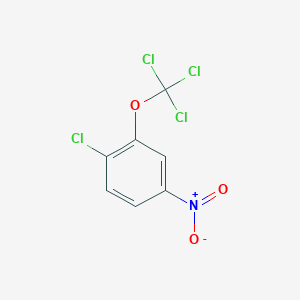

Description

1-Chloro-4-nitro-2-(trichloromethoxy)benzene is an organic compound with the molecular formula C7H3Cl4NO3 It is a derivative of benzene, characterized by the presence of chloro, nitro, and trichloromethoxy substituents

Méthodes De Préparation

The synthesis of 1-Chloro-4-nitro-2-(trichloromethoxy)benzene typically involves the chlorination and nitration of benzene derivativesThe reaction conditions often require the use of chlorinating agents such as chlorine gas and catalysts to facilitate the substitution reactions . Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

1-Chloro-4-nitro-2-(trichloromethoxy)benzene undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

Hydrolysis: The trichloromethoxy group can be hydrolyzed to form corresponding phenols under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemistry

In organic synthesis, 1-Chloro-4-nitro-2-(trichloromethoxy)benzene serves as an intermediate for the production of more complex organic molecules, including pharmaceuticals and agrochemicals. Its reactivity allows it to undergo various chemical transformations, making it valuable in synthetic pathways.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Substitution Reactions | Deactivated towards electrophilic aromatic substitution due to electron-withdrawing groups. |

| Reduction Reactions | Nitro group can be reduced to amine using reducing agents like hydrogen gas. |

| Oxidation Reactions | Can oxidize at trichloromethyl group to form carboxylic acids or derivatives. |

Biology

Research indicates that compounds with similar structures exhibit antimicrobial and anticancer properties. The chlorinated nature of this compound may enhance its biological activity.

Antimicrobial Activity:

Several studies have shown that halogenated compounds can demonstrate significant antimicrobial effects against various bacterial strains.

Table 2: Antimicrobial Activity of Halogenated Compounds

| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | 32 µg/mL |

| Trichloroethylene | E. coli, S. aureus | 16 µg/mL |

| Dichlorobenzene | E. coli, S. aureus | 64 µg/mL |

Medicine

This compound has potential applications in the pharmaceutical industry, particularly in the synthesis of antibiotics such as chloramphenicol, which is used to treat bacterial infections.

Case Study: Synthesis of Chloramphenicol

The synthesis pathway involves the use of chlorinated aromatic compounds, including this compound as a key intermediate.

Industry

Due to its unique functional groups, this compound is also explored for use in developing new materials and chemical processes. Its stability under standard conditions makes it suitable for various industrial applications.

Research into the biological activity of this compound has focused on its effects on cellular mechanisms and potential therapeutic applications.

Cytotoxicity Studies

Studies indicate that halogenated compounds can induce apoptosis in cancer cell lines:

Case Study: Cytotoxic Effects on HeLa Cells

- IC50 Value: Approximately 25 µM

- Mechanism: Induction of apoptosis via mitochondrial pathways leading to increased reactive oxygen species (ROS).

Enzyme Inhibition

The compound may also act as an inhibitor for enzymes involved in metabolic pathways:

Table 3: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Competitive | 15 |

| Butyrylcholinesterase (BuChE) | Non-competitive | 20 |

| Cyclooxygenase (COX) | Mixed-type | 30 |

Mécanisme D'action

The mechanism by which 1-Chloro-4-nitro-2-(trichloromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and trichloromethoxy groups can also participate in electrophilic and nucleophilic reactions, influencing the compound’s reactivity and interactions .

Comparaison Avec Des Composés Similaires

1-Chloro-4-nitro-2-(trichloromethoxy)benzene can be compared with other similar compounds such as:

1-Chloro-4-nitrobenzene: Lacks the trichloromethoxy group, making it less reactive in certain substitution reactions.

1-Chloro-4-(trichloromethyl)benzene: Lacks the nitro group, affecting its oxidation and reduction behavior.

4-Chloro-2-nitro-1-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of trichloromethoxy, which can influence its chemical properties and reactivity.

Activité Biologique

1-Chloro-4-nitro-2-(trichloromethoxy)benzene is a chlorinated aromatic compound that has garnered attention for its biological activity, particularly in toxicological studies and its potential carcinogenic effects. This article summarizes the relevant findings regarding its biological activity, including toxicity, mutagenicity, and potential health risks based on diverse research sources.

This compound is characterized by the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H3Cl4N2O2 |

| Molecular Weight | 267.36 g/mol |

| Appearance | Light yellow crystalline solid |

| Solubility | Soluble in organic solvents |

| Melting Point | 70-72 °C |

Carcinogenicity

Research indicates that this compound exhibits significant carcinogenic potential. A notable study conducted by Weisburger et al. (1978) involved administering the compound to male and female Charles River CD rats over an extended period. The results demonstrated a statistically significant increase in vascular tumors among treated groups, particularly at higher doses (4,000 ppm initially reduced to 1,000 ppm) .

In another study, methemoglobinemia was observed in both male and female rats exposed to varying concentrations of the compound, indicating hematological toxicity . The findings suggest that prolonged exposure may lead to serious health consequences, including anemia and other blood disorders.

Mutagenicity

This compound has been shown to possess mutagenic properties. In assays using Salmonella typhimurium, the compound produced a significant increase in mutations in specific strains (TA1535), although results varied across different strains . Additionally, it was found to induce DNA strand breaks and chromosomal aberrations in cultured mammalian cells, further supporting its classification as a mutagen .

The biological activity of this compound can be attributed to its ability to undergo metabolic activation, resulting in the formation of reactive metabolites such as 4-chloroaniline. These metabolites are implicated in oxidative stress and cellular damage, leading to various pathological conditions .

Oxidative Stress and Hematotoxicity

The compound has been associated with oxidative erythrocyte injury, leading to macrocytic anemia characterized by increased Heinz bodies and polychromasia in red blood cells. Histopathological examinations revealed significant changes in the spleen and liver of exposed animals, including hemosiderin accumulation and hepatocyte necrosis .

Environmental Impact

Given its chemical stability and potential for bioaccumulation, this compound poses environmental risks. Its persistence as a pollutant can lead to long-term ecological effects, impacting aquatic life and potentially entering human food chains through bioaccumulation.

Case Studies

Several case studies have documented the effects of exposure to this compound:

- Occupational Exposure : Workers in industries utilizing chlorinated compounds reported symptoms consistent with methemoglobinemia after prolonged exposure to this compound.

- Environmental Assessments : Studies conducted near manufacturing sites indicated elevated levels of the compound in soil and water samples, correlating with increased incidences of respiratory issues among local populations.

Propriétés

IUPAC Name |

1-chloro-4-nitro-2-(trichloromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl4NO3/c8-5-2-1-4(12(13)14)3-6(5)15-7(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQXGEYSHJFTBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])OC(Cl)(Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.